![molecular formula C22H20ClN3O2S2 B14963401 2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B14963401.png)
2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone
Description
The compound 2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone is a pyrimidine-based derivative featuring:
- A 6-hydroxypyrimidin-2-yl core with dual sulfanyl substituents.
- A (4-chlorophenyl)sulfanylmethyl group at the 4-position of the pyrimidine ring.
- A 2-methyl-2,3-dihydro-1H-indole moiety linked via an ethanone bridge.
Properties
Molecular Formula |
C22H20ClN3O2S2 |
---|---|
Molecular Weight |
458.0 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-2-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C22H20ClN3O2S2/c1-14-10-15-4-2-3-5-19(15)26(14)21(28)13-30-22-24-17(11-20(27)25-22)12-29-18-8-6-16(23)7-9-18/h2-9,11,14H,10,12-13H2,1H3,(H,24,25,27) |
InChI Key |
BLMYAPYPIKGCBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CSC3=NC(=CC(=O)N3)CSC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Modifications
(a) Pyrimidine Derivatives with Sulfur-Containing Substituents
- : A pyrrolo[2,3-d]pyrimidine derivative with a sulfamoylphenyl group was synthesized using Pd-catalyzed cross-coupling under microwave irradiation . Key Difference: The sulfamoyl group (‑SO₂NH₂) in this analogue contrasts with the sulfanyl (‑S‑) groups in the target compound.
- : A pyrimidine-furanose hybrid (compound 6F) with a 4-chlorophenyl substituent demonstrated antifungal and anticancer activity . Similarity: Both compounds share a 4-chlorophenyl group, which is known to enhance bioactivity by promoting hydrophobic interactions with target proteins. However, the furanose moiety in 6F introduces stereochemical complexity absent in the target compound.
(b) Indole-Containing Analogues
- : A tetrahydro-pyrimidinone derivative with a 4-fluorophenyl group and sulfanylidene substituent was structurally characterized . Comparison: The fluorophenyl group (electron-withdrawing) vs. chlorophenyl (moderately electron-withdrawing) may alter electronic distribution, affecting reactivity. The indole moiety in the target compound could enhance π-π stacking interactions in biological systems compared to simpler aromatic substituents.
(b) Solubility and Stability
- Target Compound : The sulfanyl groups and hydroxypyrimidine core suggest moderate polarity. However, the 4-chlorophenyl and indole groups reduce aqueous solubility compared to sulfamoyl-containing analogues .
- : Fluorophenyl derivatives may exhibit higher metabolic stability due to resistance to oxidative degradation compared to chlorophenyl analogues .
Research Findings and Implications
- Principle of Structural Similarity : As per , analogous pyrimidine frameworks with sulfur substituents share reactivity trends (e.g., nucleophilic substitution at sulfur sites) but diverge in bioactivity due to substituent electronic effects .
- Anticancer Potential: The target compound’s dual sulfanyl groups and indole moiety position it as a candidate for targeting kinases or tubulin, akin to FDA-approved pyrimidine-based drugs.
- Synthetic Optimization : Microwave methods () and chiral catalysts () could improve the yield and purity of the target compound.
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